(4-(Thiazol-4-yl)phenyl)methanol
Overview
Description
(4-(Thiazol-4-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor sites . The exact mode of action would depend on the specific targets and the compound’s chemical structure.
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives
Biochemical Analysis
Biochemical Properties
(4-(Thiazol-4-yl)phenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . The interactions of this compound with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress response . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in inflammatory and oxidative stress pathways . This compound binds to the active sites of these enzymes, preventing their normal function and thereby reducing the production of pro-inflammatory mediators and reactive oxygen species . Additionally, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant defense mechanisms and the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Over time, this compound has been shown to exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo studies . Long-term exposure to this compound has also been associated with improved cellular function and reduced oxidative damage in various cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse effects . Therefore, careful consideration of dosage is essential when using this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators . By inhibiting these enzymes, this compound reduces the levels of inflammatory mediators and helps in mitigating inflammation . Additionally, this compound can modulate the activity of antioxidant enzymes, thereby enhancing the cellular antioxidant defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its hydrophobicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . The targeting of this compound to these specific compartments is facilitated by its chemical structure and post-translational modifications that direct it to these locations . The localization of this compound within these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
[4-(1,3-thiazol-4-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVWGXVMHZVOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.